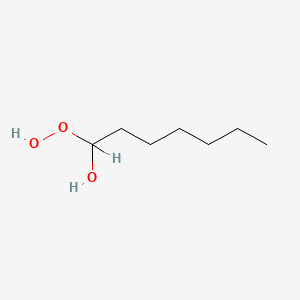

1-Hydroxy-1-hydroperoxyheptane

Description

1-Hydroxy-1-hydroperoxyheptane is an organic compound featuring both hydroxyl (-OH) and hydroperoxy (-OOH) functional groups attached to the same carbon atom within a seven-carbon chain. This structural duality confers unique reactivity, particularly in oxidation and radical-mediated reactions.

Properties

CAS No. |

77196-46-4 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

1-hydroperoxyheptan-1-ol |

InChI |

InChI=1S/C7H16O3/c1-2-3-4-5-6-7(8)10-9/h7-9H,2-6H2,1H3 |

InChI Key |

MYWCFFIUQMGHJN-UHFFFAOYSA-N |

SMILES |

CCCCCCC(O)OO |

Canonical SMILES |

CCCCCCC(O)OO |

Synonyms |

1-hydroxy-1-hydroperoxyheptane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analogues

- 1-Hydroperoxyethanol (C₂H₆O₃) Structure: Contains a hydroxyl and hydroperoxy group on adjacent carbons (C1 and C2). Molecular Weight: 94.07 g/mol (vs. ~162.23 g/mol for 1-hydroxy-1-hydroperoxyheptane, estimated based on heptane backbone). Reactivity: Exhibits rapid decomposition under heat or light due to hydroperoxy group instability, forming ethanol and oxygen radicals. This suggests that 1-hydroxy-1-hydroperoxyheptane may similarly decompose into heptanol and reactive oxygen species, albeit with slower kinetics due to a longer carbon chain .

1-Ethoxy-1-heptene (C₉H₁₈O)

- Structure : Features an ethoxy group (-OCH₂CH₃) and a double bond in a nine-carbon chain.

- Molecular Weight : 142.24 g/mol.

- Reactivity : Primarily undergoes electrophilic addition (e.g., hydration) at the double bond. Unlike 1-hydroxy-1-hydroperoxyheptane, it lacks oxidizing functional groups, making it less reactive in radical or redox processes .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability Concerns |

|---|---|---|---|---|

| 1-Hydroxy-1-hydroperoxyheptane* | C₇H₁₄O₃ | ~162.23 (estimated) | -OH, -OOH | Thermal/light sensitivity |

| 1-Hydroperoxyethanol | C₂H₆O₃ | 94.07 | -OH, -OOH | High decomposition tendency |

| 1-Ethoxy-1-heptene | C₉H₁₈O | 142.24 | -OCH₂CH₃, C=C | Stable under inert conditions |

*Estimated based on analogous structures.

Research Implications and Gaps

- Synthesis Challenges: The hydroperoxy group’s instability complicates isolation and characterization. Techniques used for 1-hydroperoxyethanol (e.g., low-temperature NMR) may apply .

- Environmental Impact: Longer alkyl chains (e.g., heptane vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.